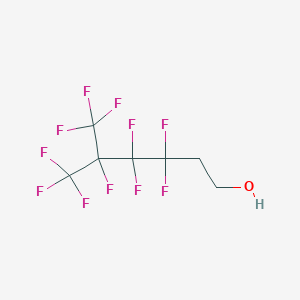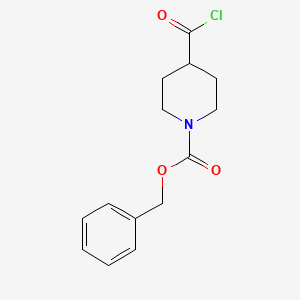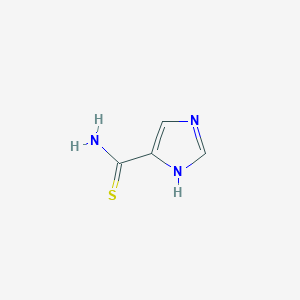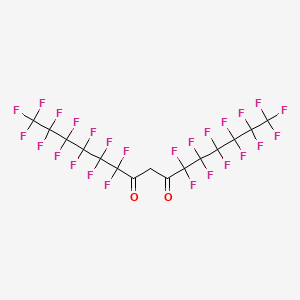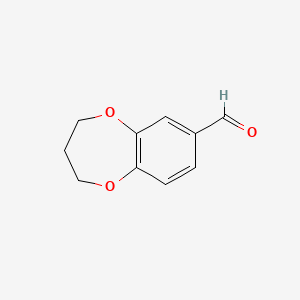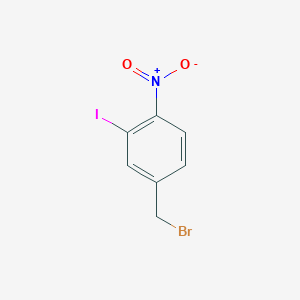
4-(Bromomethyl)-2-iodo-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-iodo-1-nitrobenzene is an aromatic compound characterized by the presence of bromomethyl, iodo, and nitro functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-iodo-1-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-bromo-3-nitrotoluene, followed by iodination. The radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yields 4-bromo-3-nitro-1-bromomethylbenzene, which can then be subjected to further iodination to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts to facilitate the bromination and iodination steps efficiently.
化学反应分析
Types of Reactions: 4-(Bromomethyl)-2-iodo-1-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromomethyl group.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid can be used to reduce the nitro group.
Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the bromomethyl group.
Major Products Formed:
Substitution: Formation of azides, nitriles, or other substituted benzene derivatives.
Reduction: Formation of 4-(aminomethyl)-2-iodo-1-nitrobenzene.
Oxidation: Formation of 4-(carboxymethyl)-2-iodo-1-nitrobenzene.
科学研究应用
4-(Bromomethyl)-2-iodo-1-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
作用机制
The mechanism of action of 4-(Bromomethyl)-2-iodo-1-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst.
相似化合物的比较
4-Bromo-2-iodo-1-nitrobenzene: Lacks the bromomethyl group but shares similar reactivity in substitution and reduction reactions.
4-(Bromomethyl)-2-chloro-1-nitrobenzene: Similar structure but with a chlorine atom instead of iodine, affecting its reactivity and applications.
4-(Bromomethyl)-2-iodo-1-aminobenzene: The amino group replaces the nitro group, leading to different chemical properties and reactivity.
Uniqueness: 4-(Bromomethyl)-2-iodo-1-nitrobenzene is unique due to the presence of both bromomethyl and iodo groups, which provide multiple sites for chemical modification
属性
IUPAC Name |
4-(bromomethyl)-2-iodo-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETQWQQIMOUZRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369920 |
Source


|
| Record name | 4-(bromomethyl)-2-iodo-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214279-41-1 |
Source


|
| Record name | 4-(Bromomethyl)-2-iodo-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214279-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(bromomethyl)-2-iodo-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
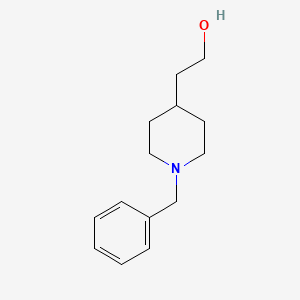
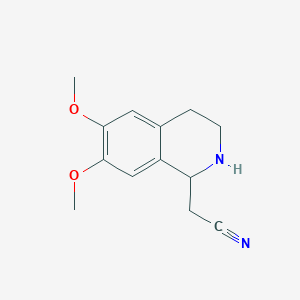
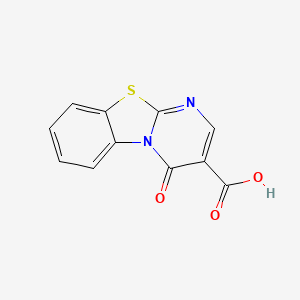

![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)
